molecular formula C18H18N4O B2910996 N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380062-61-1

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B2910996
CAS RN: 2380062-61-1
M. Wt: 306.369
InChI Key: SQVCODJFVVBVKH-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of several protein kinases, including the oncogenic kinase Bcr-Abl, which is implicated in the development of chronic myeloid leukemia (CML).

Mechanism of Action

The mechanism of action of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine involves binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups to downstream targets, thereby inhibiting kinase activity. In the case of Bcr-Abl kinase, inhibition of this activity leads to the induction of apoptosis in N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine have been extensively studied in vitro and in vivo. In addition to its potent inhibitory effects on Bcr-Abl kinase, it has also been found to inhibit other kinases, including c-Src, c-Kit, and PDGFR. This broad-spectrum inhibition makes it a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is its high potency and selectivity for protein kinases. This makes it a valuable tool for studying kinase signaling pathways and their roles in disease. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine. One area of interest is the development of more soluble analogs that can be administered in vivo. Another area of interest is the identification of novel protein kinases that are inhibited by this compound. Finally, there is also potential for the use of this compound in combination therapies with other kinase inhibitors or conventional chemotherapeutic agents.

Synthesis Methods

The synthesis of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine involves several steps. The starting material is 2-methoxy-1,3-dihydroindene, which is reacted with chloromethylpyridine to form an intermediate. This intermediate is then reacted with 2-amino-4-chloropyrido[3,4-d]pyrimidine to yield the final product.

Scientific Research Applications

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of Bcr-Abl kinase, which is a key driver of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine. In addition, it has also been found to inhibit other kinases, including c-Src, c-Kit, and PDGFR, which are implicated in the development of other types of cancer.

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-23-18(8-13-4-2-3-5-14(13)9-18)11-20-17-15-6-7-19-10-16(15)21-12-22-17/h2-7,10,12H,8-9,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCODJFVVBVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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